molecular formula C15H10FNO2 B6400719 2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid CAS No. 1261959-98-1

2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6400719
CAS No.: 1261959-98-1
M. Wt: 255.24 g/mol
InChI Key: ZUXYWLVWNWRLOL-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2-fluoro-5-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is then diazotized and subjected to a Sandmeyer reaction to introduce the cyano group.

    Final Product Formation: The resulting intermediate is then subjected to further reactions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary amines and other reduced derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted aromatic compounds.

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may act as an inhibitor or activator of specific enzymes, binding to the active site and modulating the enzyme’s activity.

    Biological Studies: It can interact with proteins or nucleic acids, affecting their structure and function.

Molecular Targets and Pathways:

    Enzymes: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases.

    Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

    2-(3-Cyano-2-fluorophenyl)benzoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    2-(3-Cyano-2-fluorophenyl)-4-methylbenzoic acid: The position of the methyl group is different, affecting the compound’s steric and electronic properties.

    2-(3-Cyano-2-fluorophenyl)-5-chlorobenzoic acid:

Uniqueness: 2-(3-Cyano-2-fluorophenyl)-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-5-6-11(13(7-9)15(18)19)12-4-2-3-10(8-17)14(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYWLVWNWRLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2F)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689827
Record name 3'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-98-1
Record name 3'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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